molecular formula C12H16ClNO2 B2505424 2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide CAS No. 2411180-25-9

2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B2505424
CAS No.: 2411180-25-9
M. Wt: 241.72
InChI Key: FNPUQTZECOTDQY-SECBINFHSA-N
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Description

2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide is a chemical compound with the molecular formula C11H14ClNO2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide typically involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylacetamide in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide is unique due to the presence of both the chloro and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2-chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPUQTZECOTDQY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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